5-(benzylsulfanyl)pyridine-2-carboxylic acid
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Overview
Description
5-(benzylsulfanyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2S It is a derivative of pyridinecarboxylic acid, where a benzylsulfanyl group is attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with benzyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfanyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(benzylsulfanyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the benzylsulfanyl group, making it less hydrophobic.
5-(methylsulfanyl)pyridine-2-carboxylic acid: Contains a methylsulfanyl group instead of a benzylsulfanyl group, affecting its reactivity and solubility.
5-(phenylsulfanyl)pyridine-2-carboxylic acid: Has a phenylsulfanyl group, which may influence its biological activity differently.
Uniqueness
5-(benzylsulfanyl)pyridine-2-carboxylic acid is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
68719-97-1 |
---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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